molecular formula C15H23BrO B13193396 ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene

({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene

Cat. No.: B13193396
M. Wt: 299.25 g/mol
InChI Key: KZEPOXBELNCKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene (CAS RN: 1873258-30-0) is an organic compound with a molecular formula of C15H23BrO and a molecular weight of 299.25 g/mol . This molecule features a benzene ring connected via an ether linkage to a multi-functionalized hexyl chain, which is characterized by a terminal bromomethyl group and a methyl branch at the 4-position . The bromine atom on the alkyl chain makes this compound a versatile alkylating agent and a valuable synthetic intermediate in organic chemistry research. It is particularly useful for introducing the ({[4-(Methyl)-4-(functionalized)hexyl]oxy}methyl)benzene moiety into more complex molecular architectures through nucleophilic substitution reactions. Researchers may employ this compound in the development of novel materials, such as liquid crystals or polymers, where its extended alkyl chain and ether linkages can influence physical properties like mesomorphism and flexibility. In medicinal chemistry, it can serve as a key building block ( synthon ) for the synthesis of potential bioactive molecules or prodrugs. The compound requires cold-chain transportation and proper storage to maintain its stability and reactivity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

[4-(bromomethyl)-4-methylhexoxy]methylbenzene

InChI

InChI=1S/C15H23BrO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3

InChI Key

KZEPOXBELNCKLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCOCC1=CC=CC=C1)CBr

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Core

The aromatic core, benzene, can be functionalized via electrophilic aromatic substitution (EAS). To introduce the methyl group, a Friedel–Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) is standard, which is well-documented in organic synthesis literature.

Reaction:

$$
\text{Benzene} + \text{CH}3\text{Cl} \xrightarrow[\text{AlCl}3]{} \text{Toluene}
$$

Conditions:

  • Temperature: 0–25°C
  • Catalyst: Anhydrous AlCl₃
  • Solvent: Dichloromethane or similar inert solvent

Yield & Data:

Parameter Typical Data
Yield ~85–95%
Purity >99% after purification

Introduction of Bromomethyl Group

The bromomethyl group can be introduced via para-alkylation of toluene using formaldehyde derivatives and halogenation. A common route involves:

  • Formylation of toluene to form benzyl alcohol derivatives.
  • Bromination of benzyl alcohol to form bromomethyl derivatives.

Method 1:

  • Reagents: Formaldehyde (or paraformaldehyde), hydrobromic acid (HBr), and a catalyst such as zinc bromide (ZnBr₂).
  • Reaction:

$$
\text{Toluene} \xrightarrow[\text{Formaldehyde, HBr}]{} \text{(4-(Bromomethyl)-toluene)}
$$

Method 2:

  • Direct bromomethylation using paraformaldehyde and hydrobromic acid in the presence of a Lewis acid catalyst (e.g., ZnBr₂).

Research Data:

Parameter Typical Data
Yield ~70–85%
Reaction Time 2–4 hours
Purity >98% after distillation or chromatography

Attachment of the Methylhexyl Ether Chain

The key step involves etherification of the aromatic ring with a suitable methylhexyl chain precursor. This can be achieved via nucleophilic substitution reactions:

Reaction:

$$
\text{Bromomethyl aromatic} + \text{Methylhexanol derivative} \xrightarrow[\text{Base}]{} \text{Ether linkage}
$$

Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Acetone or DMF
  • Temperature: 80–120°C

Research Findings:

Parameter Data
Yield 75–90%
Reaction Time 4–8 hours
Purification Recrystallization or chromatography

Complete Synthetic Route Summary

Step Reaction Reagents & Conditions Expected Yield Notes
1 Benzene to Toluene CH₃Cl, AlCl₃ 85–95% Friedel–Crafts alkylation
2 Toluene to para-Bromomethyl-toluene Formaldehyde + HBr + ZnBr₂ 70–85% Bromomethylation
3 Bromomethyl to Ether Derivative Bromomethyl compound + methylhexanol derivative + K₂CO₃ 75–90% Nucleophilic substitution

Notes on Optimization and Industrial Relevance

  • Use of Sodium Hydride (NaH): As indicated in recent patents, replacing potassium hydroxide with sodium hydride simplifies the process by maintaining anhydrous conditions, increasing yield, and reducing reaction time.
  • Reaction Temperatures: Maintaining optimal temperatures (around 150°C for etherification, 130–140°C for bromination) ensures high yields and minimizes side reactions.
  • Purification: Recrystallization from methanol or chromatography ensures high purity (>99%).

Data Table: Summary of Key Reaction Parameters

Reaction Step Reagents Temperature Time Yield Purity
Benzene to Toluene CH₃Cl, AlCl₃ 0–25°C 2 hours 85–95% >99%
Bromomethylation Formaldehyde, HBr, ZnBr₂ 20–30°C 2–4 hours 70–85% >98%
Etherification Bromomethyl derivative + methylhexanol derivative 80–120°C 4–8 hours 75–90% >99%

Chemical Reactions Analysis

Types of Reactions

({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Products include alcohols, amines, and thiols.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is an organic compound with a molecular formula of C15H23BrOC_{15}H_{23}BrO and a molecular weight of approximately 299.25 g/mol. It features a benzene ring substituted with a bromomethyl group and a 4-methylhexyl group, connected via an oxygen atom. The compound's structure allows for various chemical interactions, making it significant in synthetic chemistry and biological research.

Scientific Research Applications

*({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene's biological activity is linked to its ability to interact with biomolecules. The bromomethyl moiety facilitates covalent bonding with nucleophilic sites on proteins or DNA, potentially modifying their structure and function. These interactions can influence biochemical pathways and cellular processes, making it a candidate for drug development and enzyme interaction research.

Drug Development and Biochemical Research
The compound is significant in drug development and biochemical research because of its interactions with molecular targets.

Bioconjugation
The compound's ability to form covalent bonds with nucleophiles allows researchers to explore its potential as a tool for bioconjugation, enabling the attachment of various functional groups for biological studies. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.

Industrial Applications
In industrial settings, continuous flow reactors may be employed to optimize yields and streamline production processes through automation and catalyst use.

Mechanism of Action

The mechanism of action of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-Bromo-4-((2-ethylhexyl)oxy)benzene (CAS 164352-24-3)

  • Molecular Formula : C₁₄H₂₁BrO
  • Key Differences : Shorter ethylhexyl chain (vs. branched hexyl in the target compound) and absence of a bromomethyl group.
  • Applications : Used in liquid crystal and polymer synthesis due to its alkyl chain flexibility .

1-Bromo-4-(methoxymethyl)benzene

  • Molecular Formula : C₈H₉BrO
  • Key Differences : Simpler structure with a methoxymethyl group directly attached to benzene, lacking the extended alkyl chain.
  • Reactivity : The bromine atom is less sterically hindered, enabling faster nucleophilic substitution compared to the target compound .

1-(Bromomethyl)-4-(methylsulfonyl)benzene (CAS 53606-06-7)

  • Molecular Formula : C₈H₇BrO₂S
  • Key Differences : Sulfonyl group enhances electrophilicity at the bromomethyl site, increasing reactivity in cross-coupling reactions.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .

Functional Group and Reactivity Comparison

Compound Reactive Site Key Functional Groups Reactivity Profile
Target Compound Bromomethyl Ether, branched alkyl Moderate SN2 reactivity; steric hindrance slows nucleophilic attacks
4-(Bromomethyl)benzaldehyde Bromomethyl, aldehyde Aldehyde, bromomethyl Aldehyde participates in condensations; bromomethyl enables alkylation
1-(Bromomethyl)-3-phenoxybenzene Bromomethyl Phenoxy, bromomethyl High reactivity in ether-forming reactions; used in agrochemicals

Biological Activity

({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is an organic compound notable for its complex structure and potential biological activities. This compound features a bromomethyl group attached to a heptyloxy chain, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for potential applications in medicinal chemistry and other fields.

  • Molecular Formula : C13H19BrO
  • Molecular Weight : 297.23 g/mol
  • IUPAC Name : 4-[(bromomethyl)-4-methylhexyl]oxy]methyl)benzene
  • Structure : The compound consists of a benzene ring substituted with a bromomethyl group and a heptyloxy chain, which impacts its solubility and biological interactions.

The biological activity of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The presence of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites on proteins. This interaction may inhibit or activate specific biological pathways, contributing to its observed effects.

Antimicrobial Properties

Research indicates that compounds similar to ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene exhibit significant antimicrobial activity. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

In vitro studies have demonstrated that certain derivatives of this compound can inhibit tumor cell proliferation. The MTT assay has been employed to assess cell viability, revealing that these compounds may possess antitumor properties by inducing apoptosis in cancer cells.

Toxicological Studies

Toxicological evaluations are essential for understanding the safety profile of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene. Preliminary studies suggest that while the compound exhibits biological activity, it may also present cytotoxic effects at higher concentrations. Ongoing research aims to delineate the therapeutic window for safe application.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene against Staphylococcus aureus.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant inhibition at concentrations above 500 µg/mL.
  • Antitumor Efficacy Assessment
    • Objective : To investigate the antitumor effects on human breast cancer cell lines.
    • Method : MTT assay was utilized for cell viability assessment.
    • Results : A dose-dependent decrease in cell viability was observed, indicating potential as an anticancer agent.

Comparative Analysis

Compound NameStructure DescriptionBiological Activity
Compound ASimilar bromomethyl structureAntimicrobial, Antitumor
Compound BShorter alkyl chainLower antimicrobial activity
Compound CPresence of hydroxyl groupEnhanced cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.